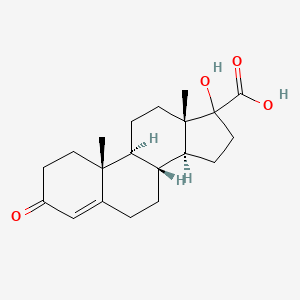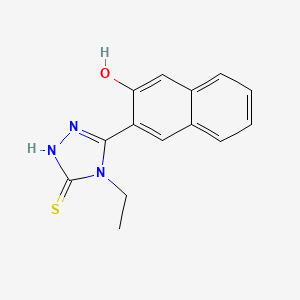
3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone is a member of quinomethanes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Interactions
- 1,2,4-Triazol-5-ylidenes, closely related to the compound , have been synthesized and exhibit interactions with elements like sulfur and selenium, leading to the formation of compounds with varying properties (Korotkikh et al., 2003).
- The synthesis of 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one, another structurally related compound, has been demonstrated, paving the way for the creation of new benzo[h]quinazoline derivatives (Grigoryan, 2017).
Applications in Material Science and Corrosion Mitigation
- In the realm of material science, compounds like these have been utilized in the synthesis of photosensitive poly(benzoxazole) (Ebara et al., 2002).
- Additionally, similar structures have shown potential in corrosion mitigation, particularly in the protection of steel in acidic environments (Abd El‐Lateef et al., 2022).
Medicinal Chemistry and Pharmacological Applications
- In pharmacology, closely related triazoles have been synthesized with potential anticancer properties, as seen in studies exploring their effects on prostate cancer cell lines (Han et al., 2018).
- The development of novel 4-thiazolidinone derivatives, which are structurally similar, has been pursued for potential non-steroidal anti-inflammatory drug applications (Golota et al., 2015).
Other Relevant Research
- Other studies include the synthesis and structural investigation of N-arylsulfonyloxazolidines (Bolte & Strahringer, 1999) and exploration into the synthesis of novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems (Osyanin et al., 2012).
Eigenschaften
Produktname |
3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone |
|---|---|
Molekularformel |
C14H13N3OS |
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
4-ethyl-3-(3-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H13N3OS/c1-2-17-13(15-16-14(17)19)11-7-9-5-3-4-6-10(9)8-12(11)18/h3-8,18H,2H2,1H3,(H,16,19) |
InChI-Schlüssel |
MGJTUWIRWFUWOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[(3-Chlorophenyl)methyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B1208741.png)
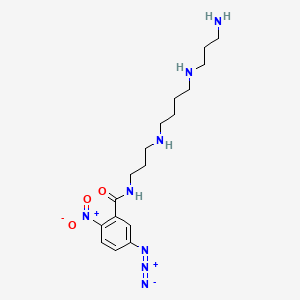
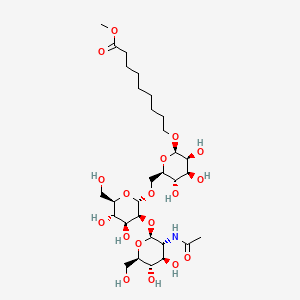
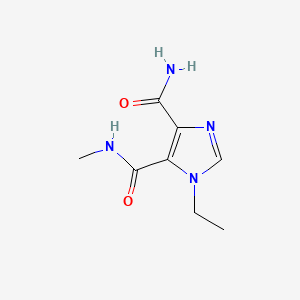
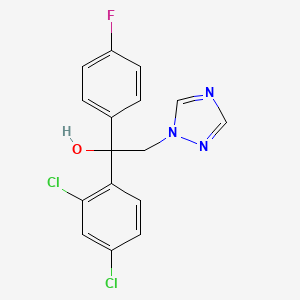
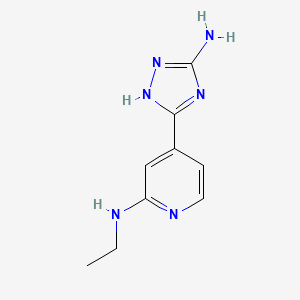
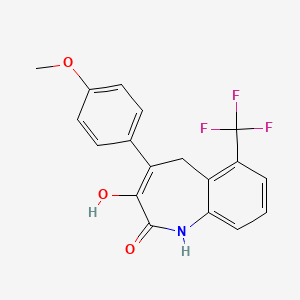
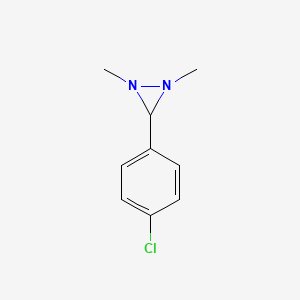
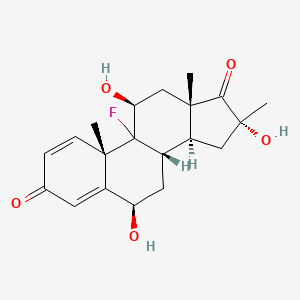
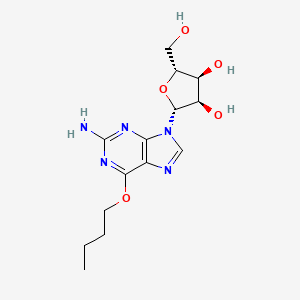
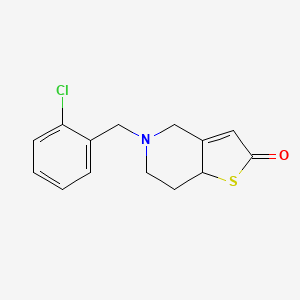
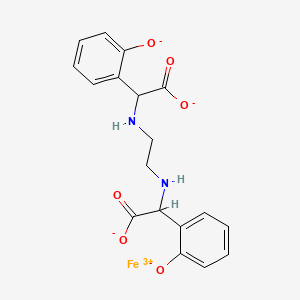
![1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1208762.png)
